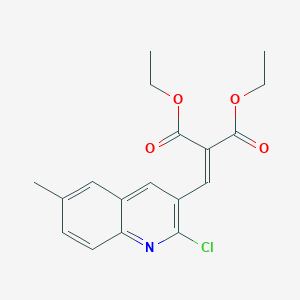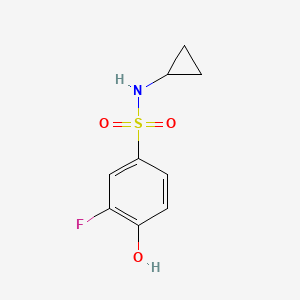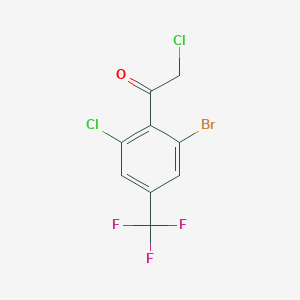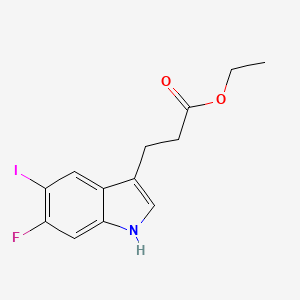
4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple chlorine atoms and a nitro group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine typically involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process includes several key reactions, such as chlorination, nitration, and cyclization. For instance, sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere . These reactions are generally carried out under mild conditions, making the process efficient and practical.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and slurry, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium chlorite.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted piperidines and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and nitro groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
- 2,6-Dichloro-4-nitrophenol
- 4-Chloro-2-nitrophenol
- 2-Chloro-4-nitrophenol
Comparison: Compared to these similar compounds, 4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural difference makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
特性
分子式 |
C11H11Cl3N2O2 |
|---|---|
分子量 |
309.6 g/mol |
IUPAC名 |
4,4-dichloro-1-(2-chloro-6-nitrophenyl)piperidine |
InChI |
InChI=1S/C11H11Cl3N2O2/c12-8-2-1-3-9(16(17)18)10(8)15-6-4-11(13,14)5-7-15/h1-3H,4-7H2 |
InChIキー |
LSVHGDRPCSTYPH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(Cl)Cl)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)


![3-[5-(Acetyloxymethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13721058.png)
![Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13721061.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12E)-9-hydroxyoctadeca-10,12-dienoate](/img/structure/B13721083.png)


